Cas no 1189958-49-3 (4-(2-Aminoethoxy)-3-methoxyphenol-d3)
4-(2-Aminoethoxy)-3-methoxyphenol-d3 Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Aminoethoxy)-3-methoxyphenol-d3
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- Inchi: 1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i2D,3D,6D
- InChI Key: ZJWDKSXPRPBBIJ-WQNTXASMSA-N
- SMILES: C1(O)=C([2H])C([2H])=C(OCCN)C(OC)=C1[2H]
4-(2-Aminoethoxy)-3-methoxyphenol-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608816-1mg |
4-(2-Aminoethoxy)-3-methoxyphenol-d3 |
1189958-49-3 | 1mg |
$ 150.00 | 2023-09-08 | ||
| TRC | A608816-10mg |
4-(2-Aminoethoxy)-3-methoxyphenol-d3 |
1189958-49-3 | 10mg |
$ 1183.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874216-50mg |
4-(2-Aminoethoxy)-3-methoxyphenol-d3 |
1189958-49-3 | AR | 50mg |
¥4,787.00 | 2022-09-03 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A608816-1mg |
4-(2-Aminoethoxy)-3-methoxyphenol-d3 |
1189958-49-3 | 1mg |
¥1320.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | A608816-10mg |
4-(2-Aminoethoxy)-3-methoxyphenol-d3 |
1189958-49-3 | 10mg |
¥10560.00 | 2023-09-15 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01122766-50mg |
4-(2-Aminoethoxy)-3-(methoxy-d3)phenol |
1189958-49-3 | 98% 98%atom%D | 50mg |
¥4376.0 | 2023-04-05 |
4-(2-Aminoethoxy)-3-methoxyphenol-d3 Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(2-Aminoethoxy)-3-methoxyphenol-d3
Recent Advances in the Study of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS: 1189958-49-3)
The compound 4-(2-Aminoethoxy)-3-methoxyphenol-d3, with the CAS number 1189958-49-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This deuterated analog of 4-(2-aminoethoxy)-3-methoxyphenol is increasingly being utilized in pharmacokinetic and metabolic studies due to its stable isotope labeling, which enhances the precision of mass spectrometry-based analyses. Recent studies have focused on its synthesis, applications in drug development, and its role in understanding metabolic pathways.
One of the key advancements in the synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 involves the use of deuterated reagents to achieve high isotopic purity. Researchers have optimized the reaction conditions to minimize isotopic scrambling, ensuring the integrity of the deuterium labels. This has been particularly valuable in tracer studies, where the compound is used to track the metabolic fate of related phenolic compounds in biological systems.
In the context of drug development, 4-(2-Aminoethoxy)-3-methoxyphenol-d3 has been employed as an internal standard in quantitative bioanalysis. Its structural similarity to bioactive phenolic compounds makes it an ideal candidate for validating analytical methods. Recent publications highlight its use in the quantification of neurotransmitters and their metabolites, providing insights into neurological disorders and potential therapeutic interventions.
Furthermore, studies have explored the metabolic stability of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in various biological matrices. The compound has demonstrated excellent stability in plasma and liver microsomes, making it a reliable tool for in vitro and in vivo studies. These findings are crucial for designing more stable and effective drug candidates with improved pharmacokinetic profiles.
In conclusion, the ongoing research on 4-(2-Aminoethoxy)-3-methoxyphenol-d3 underscores its importance in advancing our understanding of metabolic processes and drug development. Its applications as a stable isotope-labeled internal standard and metabolic tracer continue to expand, offering new avenues for scientific exploration. Future studies are expected to further elucidate its potential in personalized medicine and targeted therapies.
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